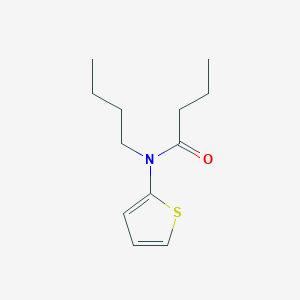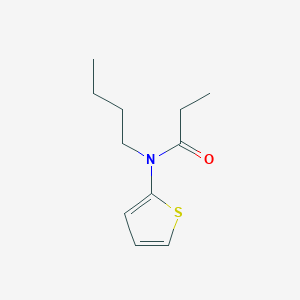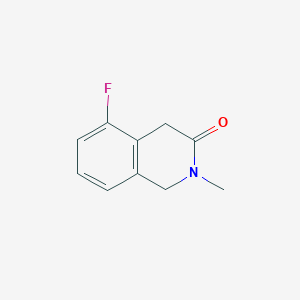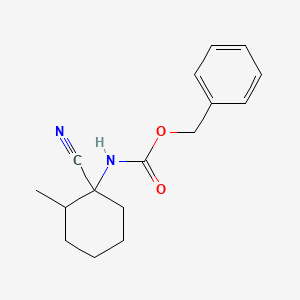
tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is a type of tert-butyl carbamate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which includes tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of “this compound” is C13H22N2O2. The average mass is 238.33 g/mol .Chemical Reactions Analysis
The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds and as a catalyst for the synthesis of polymers. This compound has also been used in the study of the electrochemical properties of organic compounds and as a catalyst for the polymerization of vinyl monomers.
Mechanism of Action
Tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This allows it to form a covalent bond with the Lewis base, which can then be used to initiate a variety of reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to act as an inhibitor of cytochrome P450 enzymes. It has also been found to have anti-inflammatory and analgesic properties, as well as to be a potent antioxidant.
Advantages and Limitations for Lab Experiments
Tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate has a number of advantages for use in lab experiments. It is a versatile compound that can be used in a variety of reactions and can be easily synthesized. It also has a low toxicity and is relatively inexpensive to produce. However, this compound is not suitable for use in certain reactions, such as those involving highly reactive compounds.
Future Directions
There are a number of potential future directions for the use of tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate. It could be used in the development of new drugs and catalysts for chemical synthesis. It could also be used in the development of new polymers and materials, as well as in the study of its biochemical and physiological effects. Finally, this compound could be used in the development of new analytical techniques and technologies.
Synthesis Methods
Tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate is synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide and 1-cyano-2-methylcyclohexene in the presence of a base catalyst to form this compound. The second step involves the reaction of this compound and anhydrous hydrogen chloride to form the desired product. This process is typically carried out in a solvent, such as toluene or acetonitrile.
Properties
IUPAC Name |
tert-butyl N-(1-cyano-2-methylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-7-5-6-8-13(10,9-14)15-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPCMGQEOQZPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine dihydrochloride; 95%](/img/structure/B6350741.png)
![4-(2,5-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350753.png)





![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)
![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)
![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)
